molecular formula C15H18N2 B2535270 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 72808-70-9

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B2535270
CAS No.: 72808-70-9
M. Wt: 226.323
InChI Key: AUPFODUFUNPAOB-UHFFFAOYSA-N
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Description

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.323. The purity is usually 95%.
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Scientific Research Applications

1. As a High Affinity Human 5-HT(1B/1D) Ligand

A study by Egle et al. (2004) explored a series of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. These compounds were identified as high affinity human 5-HT(1B/1D) ligands, indicating potential applications in neurological and psychiatric research (Egle et al., 2004).

2. Potential 5-HT6 Receptor Agonists

Mattsson et al. (2005) synthesized a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles. These compounds were evaluated for their activity as 5-HT6 receptor agonists, with one showing potent activity in this regard. This research opens avenues for further exploration in neurotransmitter receptor interactions (Mattsson et al., 2005).

3. Exploration of Antiallergic Properties

Menciu et al. (1999) developed a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides to investigate their potential as antiallergic agents. The study involved varying indole substituents and alkanoic chain lengths to enhance antiallergic potency, revealing significant findings in the context of allergic response modulation (Menciu et al., 1999).

4. Synthetic Applications in Organic Chemistry

Medion-Simon and Pindur (1991) reported the synthesis of amino-functionalized 3-vinyl-1H-indoles and tetrahydropyridin-4-yl analogues. Their research provided insights into the reactivity and potential applications of these compounds in organic synthesis, contributing to the development of new synthetic methodologies (Medion-Simon & Pindur, 1991).

5. Potent and Selective 5-HT6 Receptor Antagonists

A study by Cole et al. (2005) designed and synthesized N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, which were found to have high affinity for the 5-HT(6) receptor. This research is significant in exploring the potential of these compounds as selective 5-HT6 receptor antagonists (Cole et al., 2005).

Properties

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-7,11,16H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPFODUFUNPAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 9.91 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, 10.6 g of sodium carbonate, 150 ml of dimethylformamide and 4.5 g of ethyl bromide was stirred under an inert atmosphere at 30°-35° C. for 5 hours and was then poured into 1.5 liters of water which caused precipitation. The mixture was stirred for one hour and filtered and the filter was rinsed with water. The recovered product was dried overnight in an oven at 70° C. under reduced pressure in the presence of dehydrating agent to obtain 8.95 g of raw product melting at 205° C. The product was dissolved in 400 ml of refluxing ethyl acetate and the mixture was filtered hot. The filtrate was concentrated to 250 ml and crystallization was effected for one hour. The mixture was filtered and the recovered product was rinsed with ethyl acetate to obtain 6.28 g of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of yellow crystals melting at 205° C. Concentration of the mother liquors yielded another 1.76 g of product after crystallization for a total yield of 8.04 g.
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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